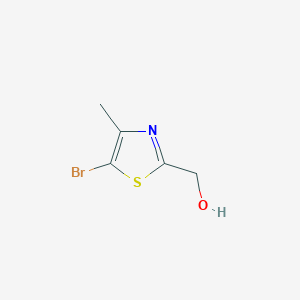![molecular formula C8H5NOS B3217039 Thieno[3,2-b]pyridine-6-carbaldehyde CAS No. 117390-35-9](/img/structure/B3217039.png)
Thieno[3,2-b]pyridine-6-carbaldehyde
描述
Thieno[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NOS It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an aldehyde functional group at the 6-position
作用机制
Target of Action
Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . .
Mode of Action
Thieno[3,2-b]pyridine derivatives have been reported to inhibit pim-1 kinase and modulate multidrug resistance , suggesting that they may interact with these targets to exert their effects.
Biochemical Pathways
Given the reported activities of related thieno[3,2-b]pyridine derivatives, it is possible that this compound may influence pathways related to kinase activity and drug resistance .
Result of Action
Related thieno[3,2-b]pyridine derivatives have demonstrated various biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
生化分析
Biochemical Properties
Thieno[3,2-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosyl-DNA phosphodiesterase I (TDP1), which is involved in DNA repair processes . The interaction between this compound and TDP1 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. Additionally, this compound can interact with other proteins and biomolecules, potentially modulating their activity and influencing various biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. One of the key mechanisms is the binding of this compound to the active site of TDP1, resulting in the inhibition of the enzyme’s activity . This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA lesions and subsequent cellular effects. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, and thereby influencing various biochemical and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6-carbaldehyde typically involves the construction of the fused ring system followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminothiophene and 2-bromo-3-pyridinecarboxaldehyde, the compound can be synthesized through a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
Thieno[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Thieno[3,2-b]pyridine-6-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine-6-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the electrophile used.
科学研究应用
Thieno[3,2-b]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic electronic materials and dyes.
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine: Similar structure but with different ring fusion, leading to different chemical properties and reactivity.
Thieno[3,4-b]pyridine: Another isomer with distinct chemical behavior.
Thieno[3,2-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different biological activities.
Uniqueness
Thieno[3,2-b]pyridine-6-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
IUPAC Name |
thieno[3,2-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYSYOMUORYGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-35-9 | |
| Record name | thieno[3,2-b]pyridine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3216957.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216972.png)
![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216979.png)
![(E)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216987.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216991.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216993.png)

![(E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3217005.png)






